2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)-
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Overview
Description
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- is a chemical compound known for its unique structure and properties. It is a substituted tetrahydropyran, which is a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- can be achieved through Prins cyclization. This reaction involves the cyclization of isoprenol and isovaleraldehyde in the presence of an acid catalyst. Iron-modified silica has been used as a catalyst for this reaction, with iron nitrate and iron chloride being the sources of iron. The reaction conditions include the presence of water, which positively influences the selectivity for the desired compound .
Industrial Production Methods
In industrial settings, the Prins cyclization is often carried out using solid catalysts such as iron chloride-modified silica. The process involves the impregnation of silica with iron chloride, either by wet impregnation or under solvent-free conditions. The selectivity for the desired product can reach up to 70% under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)-
- 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-
- 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)-
Uniqueness
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (2S,4S) configuration may result in different biological activities and chemical properties compared to its stereoisomers .
Properties
CAS No. |
724776-63-0 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(2S,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol |
InChI |
InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
YVSNOTITPICPTB-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C[C@@](CCO1)(C)O |
Canonical SMILES |
CC(C)CC1CC(CCO1)(C)O |
Origin of Product |
United States |
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